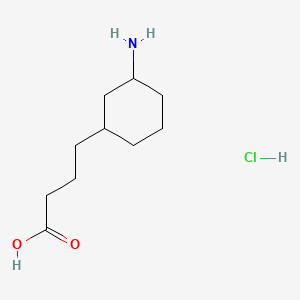
2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate is a chemical compound with the molecular formula C8H2BrF5O3S and a molecular weight of 353.06 g/mol . This compound is characterized by the presence of a pentafluorophenyl group, a bromoethene moiety, and a sulfonate group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate typically involves the reaction of pentafluorophenol with 1-bromoethene-1-sulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the bromoethene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The sulfonate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiolate, and lithium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative, while addition of a thiol would result in a thioether product.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate involves the reactivity of its functional groups. The bromoethene moiety can undergo nucleophilic substitution, while the sulfonate group can participate in various electrophilic reactions. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
Bromopentafluorobenzene: Similar in structure but lacks the sulfonate group.
Pentafluorophenyl 1-bromoethene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonate group.
Pentafluorophenyl 1-bromoethene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the pentafluorophenyl group enhances its electrophilic properties, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C8H2BrF5O3S |
|---|---|
Molecular Weight |
353.06 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-bromoethenesulfonate |
InChI |
InChI=1S/C8H2BrF5O3S/c1-2(9)18(15,16)17-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |
InChI Key |
PLQAIYAFGNMORF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
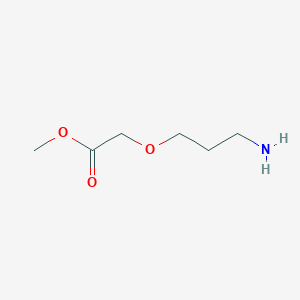
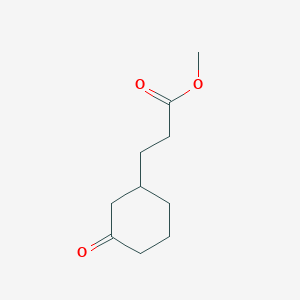
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
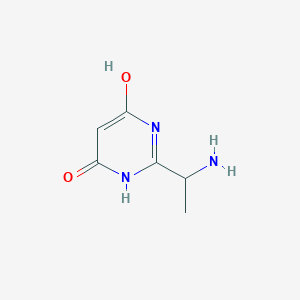
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
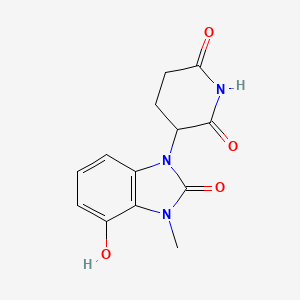
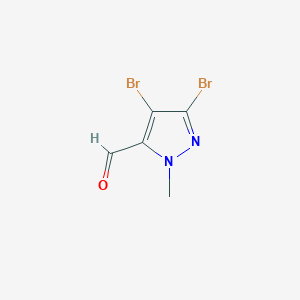
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
